molecular formula C23H29N3O2 B3515124 2,4-dimethyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide

2,4-dimethyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide

Cat. No.: B3515124
M. Wt: 379.5 g/mol
InChI Key: ZRIMYLNZESNVAU-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylpropanoyl group and a phenyl ring substituted with a 2,4-dimethylbenzamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, which is then reacted with 2-methylpropanoyl chloride under basic conditions to form the 2-methylpropanoyl-piperazine intermediate. This intermediate is then coupled with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-dimethyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-(3-chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide

Uniqueness

2,4-dimethyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both piperazine and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2,4-dimethyl-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-16(2)23(28)26-13-11-25(12-14-26)20-8-6-19(7-9-20)24-22(27)21-10-5-17(3)15-18(21)4/h5-10,15-16H,11-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIMYLNZESNVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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